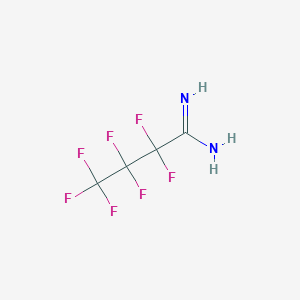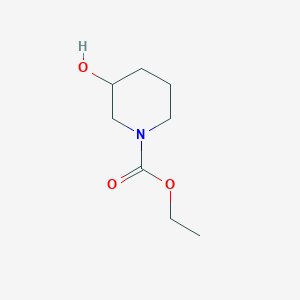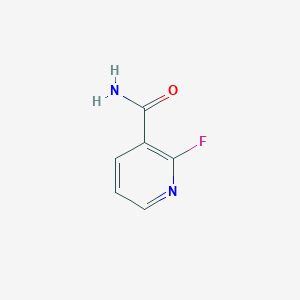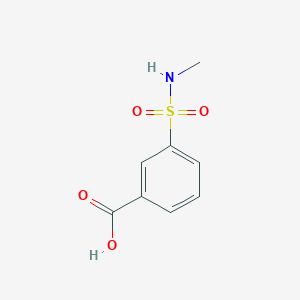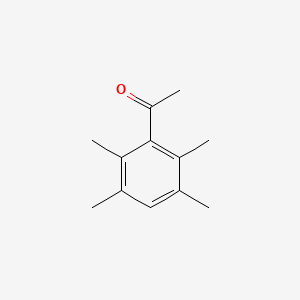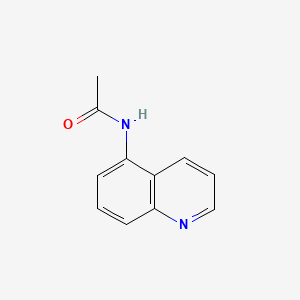
N-(quinolin-5-yl)acetamide
Overview
Description
“N-(quinolin-5-yl)acetamide” is an organic compound with the chemical formula C11H10N2O. It has a molecular weight of 186.215 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “N-(quinolin-5-yl)acetamide”, has been reported in various literature . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “N-(quinolin-5-yl)acetamide” consists of a quinoline moiety attached to an acetamide group . Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N .Chemical Reactions Analysis
Quinoline derivatives, including “N-(quinolin-5-yl)acetamide”, participate in both electrophilic and nucleophilic substitution reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
“N-(quinolin-5-yl)acetamide” is a solid compound with a molecular weight of 186.215 g/mol . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Microwave-accelerated Cross-dehydrogenative-coupling (CDC)
N-(quinolin-5-yl)acetamide has been used in microwave-accelerated cross-dehydrogenative-coupling (CDC) with acetone/acetonitrile under metal-free conditions . This process is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope .
C–H Bond Activation
N-(quinolin-5-yl)acetamide plays an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary . It has been used in C–H bond functionalization reactions accomplished at various positions of quinoline and its derivatives .
Medicinal Chemistry
Quinoline motifs, such as N-(quinolin-5-yl)acetamide, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
Multicomponent One-pot Reactions
N-(quinolin-5-yl)acetamide can be synthesized using multicomponent one-pot reactions . This method is efficient and reduces the number of steps and waste produced in the synthesis process .
Solvent-free Reaction Conditions
N-(quinolin-5-yl)acetamide can be synthesized under solvent-free reaction conditions . This approach utilizes microwave and ultraviolet irradiation-promoted synthesis, which are more environmentally friendly than traditional methods .
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been used extensively in the treatment of various diseases, and many new therapeutic agents have been developed using the quinoline nucleus . Therefore, the future research directions may include the development of new quinoline derivatives with improved therapeutic effects and lesser side effects .
properties
IUPAC Name |
N-quinolin-5-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDASSXQWMYQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195238 | |
| Record name | 5-Acetylaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-5-yl)acetamide | |
CAS RN |
42464-80-2 | |
| Record name | 5-Acetylaminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042464802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)

